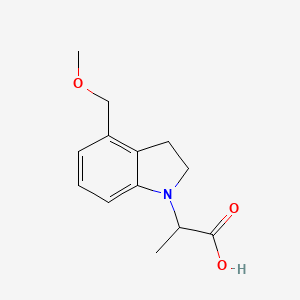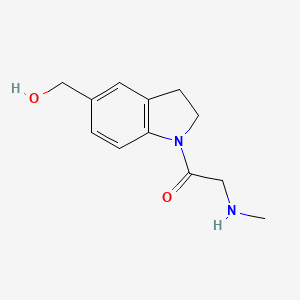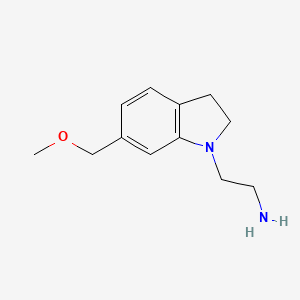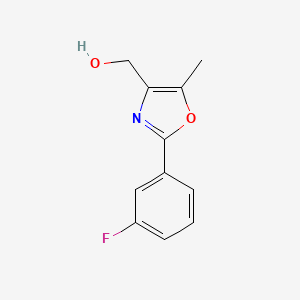
(2-(3-氟苯基)-5-甲氧基噁唑-4-基)甲醇
描述
The compound “(2-(3-Fluorophenyl)-5-methyloxazol-4-yl)methanol” is a complex organic molecule. It contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom . The molecule also contains a fluorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a fluorine atom attached .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through cyclization reactions, where a linear precursor molecule is transformed into a cyclic molecule . Additionally, the introduction of the fluorophenyl group can be achieved through various methods, including electrophilic aromatic substitution .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds between them .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. For example, the oxazole ring might undergo reactions such as nucleophilic substitution or addition, depending on the other molecules present .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would likely be determined using standard laboratory techniques .
科学研究应用
无催化剂合成
已开发了一种高效的方法,利用(2-(3-氟苯基)-5-甲氧基噁唑-4-基)甲醇作为战略中间体,实现了杂环化合物的区域选择性合成。该方法涉及在无催化剂和溶剂的条件下进行微波辅助的弗里斯重排,强调了该化合物在促进有机合成中的作用,无需外部催化剂或溶剂。密度泛函理论(DFT)计算支持该过程,显示形成亲密离子对是合成途径中的关键步骤 (Moreno-Fuquen et al., 2019)。
晶体学和DFT研究
该化合物已被用于合成具有苯环的硼酸酯中间体,通过晶体学和构象分析揭示了这些中间体的结构。DFT计算补充了这些发现,提供了有关物理化学性质和分子结构的见解,与X射线衍射值一致。这些研究对于理解含氟苯基化合物的分子几何和电子性质至关重要 (Huang et al., 2021)。
结构表征和同构分析
已进行了关于合成与(2-(3-氟苯基)-5-甲氧基噁唑-4-基)甲醇同构化合物的研究,突出了其在获得具有特定晶体学性质的新材料中的应用。这些研究对于材料科学至关重要,为设计具有所需物理和化学特性的化合物提供了途径,包括制药和光电子学应用 (Kariuki et al., 2021)。
α-葡萄糖苷酶抑制活性
有关相关化合物的晶体结构的研究表明了轻微的α-葡萄糖苷酶抑制活性,表明(2-(3-氟苯基)-5-甲氧基噁唑-4-基)甲醇衍生物具有潜在的治疗应用。这些发现对于开发可用于治疗疾病如糖尿病的新抑制剂至关重要 (Gonzaga et al., 2016)。
抗肿瘤活性
该化合物已显示出对各种癌细胞系增殖的明显抑制作用,表明其作为合成新抗肿瘤剂的前体的潜力。这为进一步研究开辟了途径,基于(2-(3-氟苯基)-5-甲氧基噁唑-4-基)甲醇及其衍生物的结构框架开发新的癌症治疗方法 (Tang & Fu, 2018)。
作用机制
Mode of Action
It’s worth noting that compounds with similar structures have been found to participate in suzuki–miyaura coupling reactions . This reaction involves the formation of carbon-carbon bonds, which could potentially be a part of this compound’s mode of action.
Biochemical Pathways
It’s worth noting that compounds with similar structures have been found to participate in suzuki–miyaura coupling reactions , which involve the formation of carbon-carbon bonds
安全和危害
未来方向
属性
IUPAC Name |
[2-(3-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-7-10(6-14)13-11(15-7)8-3-2-4-9(12)5-8/h2-5,14H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFDWMTWEDHAON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(3-Fluorophenyl)-5-methyloxazol-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(Thiophen-3-yl)pyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1478490.png)
![1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-amine](/img/structure/B1478491.png)
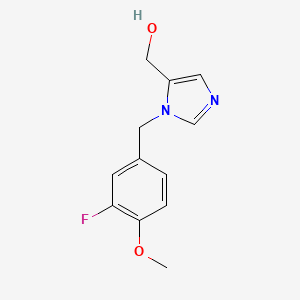

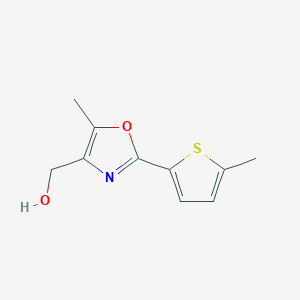

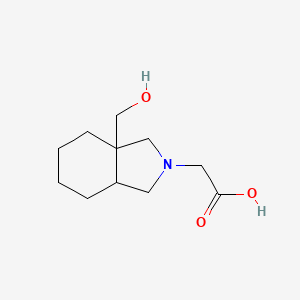
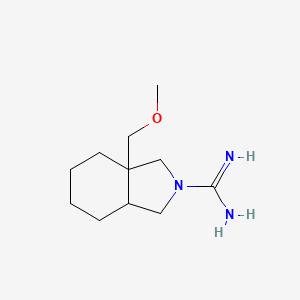
![(6-(6-Chloropyrimidin-4-yl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1478504.png)
